Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-
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Overview
Description
Preparation Methods
The synthesis of Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl- involves several steps. One common method is the nitrosation of secondary amines using nitrosonium ions (NO+) under mild conditions . The reaction typically employs reagents such as tert-butyl nitrite (TBN) and 18-Crown-6 in dichloromethane. This method is efficient and provides high yields of the desired nitrosamine .
Chemical Reactions Analysis
Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer properties, where it acts as an alkylating agent, causing DNA damage in cancer cells .
Mechanism of Action
The mechanism of action of Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl- involves the alkylation of DNA. The [N’-(2-chloroethyl)-N’-nitrosoamino]carbonyl group reacts with DNA, forming interstrand cross-links that inhibit DNA replication and transcription, leading to cell death . This mechanism is similar to other nitrosoureas, which are known for their cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar compounds include other nitrosoureas such as carmustine (BCNU), lomustine (CCNU), and semustine (MeCCNU). These compounds share the [N’-(2-chloroethyl)-N’-nitrosoamino]carbonyl group and exhibit similar anticancer activities . Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl- is unique due to its specific amino acid sequence, which may confer different pharmacokinetic properties and biological activities .
Properties
CAS No. |
83472-41-7 |
---|---|
Molecular Formula |
C16H27ClN6O5 |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
(2S)-2-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-N-(2-chloroethyl)-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C16H27ClN6O5/c1-10(2)8-11(14(25)19-9-13(18)24)20-15(26)12-4-3-6-22(12)16(27)23(21-28)7-5-17/h10-12H,3-9H2,1-2H3,(H2,18,24)(H,19,25)(H,20,26)/t11-,12-/m0/s1 |
InChI Key |
GYYRDJMMVDRHEC-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)N(CCCl)N=O |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)N(CCCl)N=O |
Origin of Product |
United States |
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